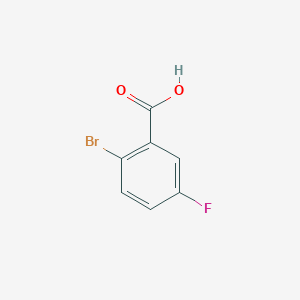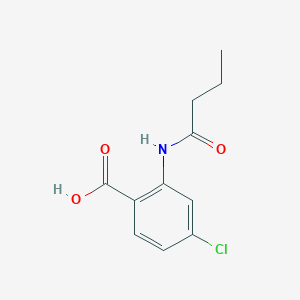
4-(2-(Quinolin-4-yl)vinyl)benzene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(Quinolin-4-yl)vinyl)benzene-1,3-diamine is an organic compound that features a quinoline moiety attached to a benzene ring via a vinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Quinolin-4-yl)vinyl)benzene-1,3-diamine typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline structure can be synthesized through various methods, such as the Skraup synthesis, which involves the reaction of aniline, glycerol, and sulfuric acid with an oxidizing agent like nitrobenzene.
Vinylation: The quinoline derivative is then subjected to a vinylation reaction, where a vinyl group is introduced. This can be achieved using reagents like acetylene or vinyl halides in the presence of a base.
Coupling with Benzene Derivative: The final step involves coupling the vinylated quinoline with a benzene derivative that contains amino groups. This can be done using palladium-catalyzed cross-coupling reactions such as the Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(Quinolin-4-yl)vinyl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the vinyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogenated reagents, nucleophiles, solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Ethyl-substituted quinoline derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-(Quinolin-4-yl)vinyl)benzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials with specific photophysical properties.
Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and sensors.
Wirkmechanismus
The mechanism of action of 4-(2-(Quinolin-4-yl)vinyl)benzene-1,3-diamine involves its interaction with molecular targets through various pathways:
Fluorescent Properties: The compound exhibits tunable luminescence, which can be modulated by proton transfer and molecular arrangement changes.
Biological Activity: The quinoline moiety can interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[2-(4-Quinolinyl)vinyl]phenol: Similar structure but with a hydroxyl group instead of amino groups.
N,N-Dibenzyl-4-[(E)-2-(4-quinolinyl)vinyl]aniline: Features benzyl groups instead of amino groups on the benzene ring.
Eigenschaften
CAS-Nummer |
53-98-5 |
|---|---|
Molekularformel |
C17H15N3 |
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
4-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C17H15N3/c18-14-8-7-13(16(19)11-14)6-5-12-9-10-20-17-4-2-1-3-15(12)17/h1-11H,18-19H2/b6-5+ |
InChI-Schlüssel |
CDOBUXAOEVPRNM-AATRIKPKSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=C(C=C(C=C3)N)N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=C(C=C(C=C3)N)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=C(C=C(C=C3)N)N |
| 53-98-5 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H-furo[3,4-b]quinolin-3-one](/img/structure/B182566.png)

![Ethyl 2-[(trifluoroacetyl)amino]benzoate](/img/structure/B182570.png)







